molecular formula C11H16N2O3 B2795782 Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate CAS No. 1547888-86-7

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B2795782
CAS No.: 1547888-86-7
M. Wt: 224.26
InChI Key: KOBQCUMWAFEPMJ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopentyl group, a hydroxy group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cyclopentyl-3-oxo-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)9-7-12-13(10(9)14)8-5-3-4-6-8/h7-8,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEGHQGYNLLDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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